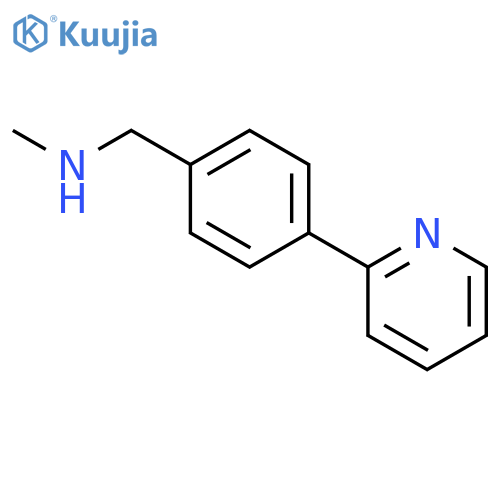

Cas no 869901-08-6 (N-methyl-N-(4-pyridin-2-ylbenzyl)amine)

N-methyl-N-(4-pyridin-2-ylbenzyl)amine 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine,N-methyl-4-(2-pyridinyl)-

- N-METHYL-4-(PYRIDIN-2-YL)BENZYLAMINE

- N-Methyl-N-(4-pyridin-2-ylbenzyl)amine

- DTXSID00428740

- CS-0322211

- FT-0733244

- J-523704

- MFCD08271910

- N-Methyl-1-(4-(pyridin-2-yl)phenyl)methanamine

- N-methyl-1-(4-pyridin-2-ylphenyl)methanamine

- methyl({[4-(pyridin-2-yl)phenyl]methyl})amine

- SCHEMBL2237883

- AKOS012991663

- AS-9232

- EN300-9232046

- N-Methyl-N-(4-pyridin-2-ylbenzyl)amine, AldrichCPR

- 869901-08-6

- DB-076803

- N-methyl-N-(4-pyridin-2-ylbenzyl)amine

-

- MDL: MFCD08271910

- インチ: InChI=1S/C13H14N2/c1-14-10-11-5-7-12(8-6-11)13-4-2-3-9-15-13/h2-9,14H,10H2,1H3

- InChIKey: YOINJDRZIKXIFW-UHFFFAOYSA-N

- ほほえんだ: CNCC1=CC=C(C=C1)C2=CC=CC=N2

計算された属性

- せいみつぶんしりょう: 198.115698455g/mol

- どういたいしつりょう: 198.115698455g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 173

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 24.9Ų

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.0±0.1 g/cm3

- ふってん: 324.8±30.0 °C at 760 mmHg

- フラッシュポイント: 150.2°C

- 屈折率: 1.568

N-methyl-N-(4-pyridin-2-ylbenzyl)amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: 22

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

N-methyl-N-(4-pyridin-2-ylbenzyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M103750-100mg |

N-methyl-N-(4-pyridin-2-ylbenzyl)amine |

869901-08-6 | 100mg |

$ 115.00 | 2022-06-04 | ||

| TRC | M103750-50mg |

N-methyl-N-(4-pyridin-2-ylbenzyl)amine |

869901-08-6 | 50mg |

$ 70.00 | 2022-06-04 | ||

| TRC | M103750-10mg |

N-methyl-N-(4-pyridin-2-ylbenzyl)amine |

869901-08-6 | 10mg |

$ 50.00 | 2022-06-04 | ||

| Matrix Scientific | 089016-1g |

N-Methyl-N-(4-pyridin-2-ylbenzyl)amine |

869901-08-6 | 1g |

$536.00 | 2023-09-11 | ||

| Enamine | EN300-9232046-0.5g |

methyl({[4-(pyridin-2-yl)phenyl]methyl})amine |

869901-08-6 | 95.0% | 0.5g |

$224.0 | 2025-02-21 | |

| Enamine | EN300-9232046-0.1g |

methyl({[4-(pyridin-2-yl)phenyl]methyl})amine |

869901-08-6 | 95.0% | 0.1g |

$205.0 | 2025-02-21 | |

| Enamine | EN300-9232046-2.5g |

methyl({[4-(pyridin-2-yl)phenyl]methyl})amine |

869901-08-6 | 95.0% | 2.5g |

$457.0 | 2025-02-21 | |

| Enamine | EN300-9232046-0.05g |

methyl({[4-(pyridin-2-yl)phenyl]methyl})amine |

869901-08-6 | 95.0% | 0.05g |

$195.0 | 2025-02-21 | |

| Matrix Scientific | 089016-1g |

N-Methyl-N-(4-pyridin-2-ylbenzyl)amine |

869901-08-6 | 1g |

$536.00 | 2023-09-08 | ||

| Enamine | EN300-9232046-1g |

methyl({[4-(pyridin-2-yl)phenyl]methyl})amine |

869901-08-6 | 1g |

$233.0 | 2023-09-01 |

N-methyl-N-(4-pyridin-2-ylbenzyl)amine 関連文献

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

N-methyl-N-(4-pyridin-2-ylbenzyl)amineに関する追加情報

Comprehensive Analysis of N-methyl-N-(4-pyridin-2-ylbenzyl)amine (CAS No. 869901-08-6): Properties, Applications, and Industry Insights

N-methyl-N-(4-pyridin-2-ylbenzyl)amine (CAS No. 869901-08-6) is a specialized organic compound gaining traction in pharmaceutical and material science research. This amine derivative features a unique molecular structure combining a pyridine ring and benzyl group, making it valuable for drug discovery and catalysis. As researchers increasingly explore heterocyclic compounds for their bioactivity, this molecule's structure-activity relationship has become a focal point in medicinal chemistry studies.

The compound's molecular weight of 212.27 g/mol and lipophilicity (predicted logP ~2.3) make it particularly interesting for blood-brain barrier penetration studies—a hot topic in neuroscience drug development. Recent literature suggests potential applications in designing kinase inhibitors, with its pyridinyl-benzyl moiety serving as an effective pharmacophore. The methylamine substitution further enhances its metabolic stability, addressing a common challenge in small molecule therapeutics.

From a synthetic chemistry perspective, 869901-08-6 demonstrates remarkable versatility. Its tertiary amine functionality allows for diverse N-alkylation reactions, while the pyridine nitrogen can participate in coordination chemistry. This dual reactivity has sparked interest in developing metal-organic frameworks (MOFs)—a trending area in materials science. Researchers are investigating its potential as a ligand precursor for catalytic systems, particularly in cross-coupling reactions that are fundamental to green chemistry initiatives.

Quality control of N-methyl-N-(4-pyridin-2-ylbenzyl)amine typically involves HPLC purity analysis (>98%) and mass spectrometry verification. The compound's UV absorption characteristics (λmax ~260 nm) make it suitable for analytical method development—a frequent search topic among analytical chemists. Proper storage under inert atmosphere at 2-8°C ensures stability, addressing common concerns about amine degradation in research settings.

Emerging applications include its use as a building block in proteolysis targeting chimeras (PROTACs), a revolutionary approach in targeted protein degradation. The compound's bidentate binding capability makes it attractive for designing E3 ligase ligands—a cutting-edge area in cancer research. This aligns with growing interest in small molecule degraders, one of the most searched topics in contemporary drug discovery forums.

From a commercial perspective, 869901-08-6 has seen increased demand from contract research organizations (CROs) specializing in fragment-based drug discovery. Its balanced molecular complexity (heavy atom count: 15) and rotatable bond count (4) make it ideal for lead optimization studies. Suppliers often highlight its compatibility with high-throughput screening platforms—a key consideration for pharmaceutical companies investing in AI-driven drug design.

Environmental and safety assessments indicate that N-methyl-N-(4-pyridin-2-ylbenzyl)amine requires standard laboratory precautions (gloves, goggles) but doesn't exhibit extreme ecotoxicity—an important factor for sustainable chemistry initiatives. Researchers appreciate its compliance with REACH regulations, a frequent concern in European markets. The compound's biodegradation potential is currently under study as part of broader green chemistry evaluations.

Future research directions may explore its structure-property relationships in electronic materials, given the growing interest in organic semiconductors. The conjugated system formed by its aryl-pyridine core shows promise for charge transport applications—a trending topic in materials science publications. Computational studies using density functional theory (DFT) could further elucidate its electronic properties, addressing common queries about molecular orbital characteristics.

For researchers sourcing this compound, key considerations include batch-to-batch consistency and residual solvent profiles—top concerns in pharmaceutical quality discussions. Reputable suppliers provide detailed certificates of analysis including 1H/13C NMR verification and LC-MS data. The global market shows particular demand from regions with strong biotech innovation hubs, reflecting its importance in modern drug discovery pipelines.

In conclusion, CAS No. 869901-08-6 represents a versatile chemical entity bridging multiple scientific disciplines. Its unique molecular architecture continues to inspire innovations across medicinal chemistry, catalysis, and materials science. As research into targeted therapies and smart materials accelerates, this compound's significance will likely grow—making it a valuable subject for both academic and industrial investigation.

869901-08-6 (N-methyl-N-(4-pyridin-2-ylbenzyl)amine) 関連製品

- 859915-26-7(3-(pyridin-2-yl)phenylmethanamine)

- 2229112-44-9(2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol)

- 610757-66-9(ethyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate)

- 2138078-90-5(N-(3-fluoroazetidin-3-yl)methyl-4-nitrobenzene-1-sulfonamide)

- 2198465-51-7(N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide)

- 2227785-31-9((1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol)

- 118247-88-4(Z-L-beta-Glutamic acid gamma-tert-butyl ester)

- 2171808-55-0(tert-butyl 4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate)

- 112047-91-3(p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside)

- 744241-92-7(2-Amino-N-4-(difluoromethoxy)phenylbenzamide)